2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Description
This compound belongs to the 1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one family, characterized by a rigid tricyclic framework containing two nitrogen atoms and a ketone group. The substituents at the 2-, 5-, and 7-positions include a 2,4-dihydroxyphenyl group and two methyl groups.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-15-6-17-8-16(2,14(15)21)9-18(7-15)13(17)11-4-3-10(19)5-12(11)20/h3-5,13,19-20H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUGOCBFPIKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps:
Formation of the Core Structure: The initial step involves the formation of the tricyclic core. This can be achieved through a cyclization reaction, often using a precursor such as a substituted phenylamine and a suitable cyclizing agent under controlled conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 on the phenyl ring are introduced through selective hydroxylation reactions. This can be done using reagents like hydroxyl radicals or specific oxidizing agents.
Methylation: The methyl groups at positions 5 and 7 are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is explored for its potential pharmacological properties. It may exhibit antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antioxidant, it may neutralize free radicals by donating hydrogen atoms from its hydroxyl groups. In medicinal applications, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one core but differ in substituents, leading to distinct physicochemical and biological properties:
Physicochemical Properties
Biological Activity
2-(2,4-Dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article reviews the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 288.35 g/mol. The structure features a diazatricyclo framework with hydroxyl groups that may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro experiments demonstrated that it exhibits cytotoxicity against various cancer cell lines. For instance, a study indicated significant inhibition of proliferation in human colon adenocarcinoma cell lines (HT-29 and LS180) when treated with the compound at concentrations ranging from 10 to 100 µM. Notably, the compound showed minimal toxicity to normal cells (CCD 841 CoTr and human skin fibroblasts) at these concentrations .
The anti-proliferative effects were linked to cell cycle arrest in the G1 phase. This was associated with:
- Up-regulation of p27 KIP1 : A cyclin-dependent kinase inhibitor.
- Down-regulation of cyclin D1 and CDK4 : Key proteins involved in cell cycle progression.
These findings suggest that the compound may disrupt the normal cell cycle in cancer cells while sparing normal cells from toxicity .
Case Studies
| Study | Cell Lines | Concentration (µM) | Effect | Mechanism |
|---|---|---|---|---|
| HT-29, LS180 | 10-100 | Significant decrease in proliferation | G1 phase arrest; up-regulation of p27 KIP1 | |
| CCD 841 CoTr | N/A | No significant toxicity | N/A |
Additional Biological Activities
Besides its anticancer properties, the compound may exhibit other biological activities such as:
- Antioxidant Activity : The presence of hydroxyl groups can enhance radical scavenging capabilities.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways.
Future Directions
Further research is warranted to explore the full spectrum of biological activities and therapeutic potentials of this compound. Investigations into its pharmacokinetics, bioavailability, and long-term effects in vivo will be crucial for understanding its therapeutic viability.
Q & A
Basic: What experimental techniques are recommended for structural elucidation of this compound?
Answer:
Structural characterization requires a combination of spectroscopic and crystallographic methods:
- X-ray diffraction (XRD): Resolves the crystal lattice and confirms stereochemistry, as demonstrated for structurally similar diazatricyclo derivatives .
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to assign proton environments and carbon hybridization states, particularly focusing on the dihydroxyphenyl and diazatricyclo moieties.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Computational modeling (DFT): Predicts electronic properties and supplements experimental data.
Basic: What key physicochemical properties should be prioritized for initial characterization?
Answer:
Critical properties include:
- LogD (pH 5.5): Predicts membrane permeability and solubility using computational tools like JChem .
- Hydrogen bonding capacity: Assess H-bond donors/acceptors (e.g., 1 donor and 3 acceptors in related analogs) to guide solvent selection .
- Thermal stability: Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
Advanced: How can synthetic routes be optimized for improved yield and purity?
Answer:
Optimization strategies include:
- Precursor selection: Use substituted malonic acid esters (e.g., diethyl methylmalonate) or phenylacetonitriles as starting materials, as shown in heterocyclic syntheses .
- Catalysis: Screen transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions involving the dihydroxyphenyl group.
- Purification: Employ gradient HPLC with UV detection (e.g., 254 nm) to isolate isomers, referencing protocols for analogous flavanones .
Advanced: How can environmental fate studies be designed to assess ecological risks?
Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
Laboratory phase: Measure hydrolysis rates, photostability, and biodegradability under controlled conditions.
Field studies: Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
Computational modeling: Predict partition coefficients (log Kow) and persistence using EPI Suite or SPARC.
Advanced: What experimental design principles apply to evaluating bioactivity in multi-variable systems?
Answer:
Use a split-plot design to manage complexity:
- Primary factors: Assign main variables (e.g., concentration, pH) to plots.
- Subplots: Test secondary factors (e.g., temperature, solvent polarity) with nested replicates (4 replicates × 5 plants each, as in vineyard studies) .
- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to isolate significant effects.
Advanced: How should researchers resolve contradictions in spectral data during structural validation?
Answer:
Address discrepancies via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
